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Compound of Interest

Compound Name: RuDiOBn

Cat. No.: B15610286 Get Quote

Initial Search Clarification: A search for "RuDiOBn" did not yield specific results for a super-

resolution microscopy probe. It is possible that this is a novel or internal designation. However,

the broader class of rhodamine-based dyes are extensively used and well-characterized for

various super-resolution techniques. This document provides detailed application notes and

protocols for utilizing these powerful rhodamine derivatives.

Rhodamine-based fluorescent probes are a cornerstone of super-resolution imaging, prized for

their high brightness, photostability, and the ease with which their chemical structures can be

modified.[1][2] These characteristics have led to the development of a wide array of rhodamine

derivatives optimized for techniques such as Stimulated Emission Depletion (STED)

microscopy and Stochastic Optical Reconstruction Microscopy (STORM).

Principles of Rhodamine Probes in Super-
Resolution Microscopy
Super-resolution microscopy techniques overcome the diffraction limit of light to visualize

cellular structures with unprecedented detail. Rhodamine probes are integral to these methods

due to their excellent photophysical properties.

For STED Microscopy: STED microscopy achieves super-resolution by selectively de-exciting

fluorophores at the periphery of the excitation spot with a donut-shaped depletion laser.[3] This

effectively narrows the area from which fluorescence is emitted. Ideal rhodamine probes for

STED exhibit:
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High photostability to withstand the high laser powers used for depletion.

A large Stokes shift is beneficial, though not always essential.

Emission spectra that are well-separated from the depletion laser wavelength to prevent re-

excitation.[4]

For (d)STORM Microscopy: STORM, and its variant direct STORM (dSTORM), rely on the

stochastic activation and localization of individual fluorophores.[3] Rhodamine dyes used in

STORM are engineered to photoswitch between a fluorescent "on" state and a dark "off" state.

[5][6] Key properties for STORM probes include:

Efficient and reversible photoswitching: The ability to be driven into a long-lived dark state

and then sparsely reactivated.

High photon output in the "on" state for precise localization.

Optimal blinking behavior for dense labeling and accurate image reconstruction.[7]

Featured Rhodamine-Based Probes for Super-
Resolution Microscopy
A variety of rhodamine derivatives have been developed for specific super-resolution

applications:

Silicon-Rhodamines (SiR): These far-red emitting dyes are highly cell-permeable and often

exhibit fluorogenic properties, meaning they only become fluorescent upon binding to their

target. This reduces background noise and makes them ideal for live-cell imaging. SiR

derivatives are available for labeling DNA, the cytoskeleton, and lysosomes.[3][8][9]

Tetramethylrhodamine (TMR) Analogues: TMR and its derivatives are workhorse dyes that

have been adapted for super-resolution. Newer analogues have been developed with

improved cell permeability and photostability for STED imaging.[4]

"Gentle Rhodamines": These are a class of rhodamine probes conjugated with

cyclooctatetraene (COT) which reduces the formation of reactive oxygen species (ROS),

thereby minimizing phototoxicity during long-term live-cell imaging.[10]
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Imidazolium-Substituted Rhodamines: By replacing a benzene ring with a 1,3-disubstituted

imidazolium, these rhodamines show enhanced photoswitching behavior, making them

excellent probes for (d)STORM.[5][6][10]

Quantitative Data Summary
The following table summarizes the photophysical properties of representative rhodamine-

based probes used in super-resolution microscopy.
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Experimental Protocols
Protocol 1: General Labeling of Cellular Structures with
Rhodamine Probes for STED Microscopy
This protocol provides a general workflow for labeling and imaging fixed or live cells using

rhodamine-based probes with STED microscopy.

Materials:

Rhodamine probe conjugated to a targeting moiety (e.g., antibody, phalloidin, HaloTag®

ligand)

Cells cultured on glass-bottom dishes

Phosphate-buffered saline (PBS)

Fixation buffer (e.g., 4% paraformaldehyde in PBS) for fixed cell imaging

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for fixed cell imaging

Blocking buffer (e.g., 1% BSA in PBS) for antibody staining

Mounting medium optimized for super-resolution (for fixed cells)

Live-cell imaging medium

Procedure:

Cell Preparation:

For live-cell imaging, ensure cells are healthy and seeded at an appropriate density on

glass-bottom dishes.

For fixed-cell imaging, grow cells to the desired confluency, wash with PBS, and fix with

fixation buffer for 10-15 minutes at room temperature.

Permeabilization and Blocking (for fixed cells with internal targets):
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After fixation, wash the cells three times with PBS.

Permeabilize the cells with permeabilization buffer for 10 minutes.

Wash three times with PBS.

Block non-specific antibody binding with blocking buffer for 30-60 minutes.

Probe Incubation:

Dilute the rhodamine probe to the recommended concentration in an appropriate buffer

(e.g., blocking buffer for antibodies, PBS for small molecule probes).

For live cells, dilute the probe in pre-warmed imaging medium.

Incubate the cells with the probe solution for the recommended time (typically 30 minutes

to 2 hours) at the appropriate temperature (room temperature or 37°C). Protect from light.

Washing:

Remove the probe solution and wash the cells extensively with PBS (for fixed cells) or

imaging medium (for live cells) to remove unbound probe and reduce background

fluorescence. Typically, three washes of 5 minutes each are sufficient.

Imaging:

For fixed cells, add a drop of mounting medium and cover with a coverslip.

For live cells, ensure they are in a suitable imaging medium.

Image the sample on a STED microscope equipped with the appropriate excitation and

depletion lasers.

Optimize the excitation and STED laser powers to achieve the best resolution with minimal

phototoxicity or photobleaching.[9]

Protocol 2: (d)STORM Imaging of the Cytoskeleton using
Photoswitchable Rhodamines
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This protocol outlines the steps for performing (d)STORM imaging of the cytoskeleton in fixed

cells.

Materials:

Photoswitchable rhodamine probe (e.g., conjugated to phalloidin or an anti-tubulin antibody)

Cells on coverslips

Fixation and permeabilization buffers (as in Protocol 1)

STORM imaging buffer: This is a critical component and typically contains an oxygen

scavenging system (e.g., glucose oxidase and catalase) and a primary thiol (e.g., β-

mercaptoethanol or mercaptoethylamine) in a buffered solution (e.g., PBS or Tris-HCl). The

exact composition can be optimized for the specific dye.

Procedure:

Cell Preparation, Staining, and Washing:

Follow steps 1-4 from Protocol 1 for fixing, permeabilizing, and staining the cells with the

photoswitchable rhodamine probe.

Sample Mounting:

Mount the coverslip onto a microscope slide with a small volume of freshly prepared

STORM imaging buffer.

Seal the edges of the coverslip with nail polish or a sealant to prevent buffer evaporation

and oxygen entry.

Microscope Setup:

Use a microscope system configured for STORM imaging, with high-power lasers for

excitation and a sensitive EMCCD or sCMOS camera.

Imaging:
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Initially, illuminate the sample with a high laser power to drive most of the fluorophores into

the dark state.

Acquire a time-lapse series of thousands of frames (typically 10,000-100,000) at a high

frame rate.

Use a low-power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate

fluorophores back to the fluorescent state.

The intensity of the activation laser should be adjusted so that only a few, well-separated

molecules are fluorescent in each frame.

Image Reconstruction:

Process the acquired image series with a localization software package. The software will

identify and determine the precise coordinates of each fluorescent molecule in every

frame.

A super-resolved image is then reconstructed by plotting the localized positions of all

detected molecules.

Visualizations
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Caption: Principle of Stimulated Emission Depletion (STED) microscopy.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b15610286?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Labeled Sample

High Power Excitation
(Drive to Dark State)

Acquire Image Series
(Thousands of frames)

Single Molecule Localization
(Determine coordinates)

Low Power Activation
(Stochastic 'On' Switching)

Continuous during acquisition

Image Reconstruction
(Plot all coordinates)

Super-Resolved Image

 

Cell Culture

Fixation & Permeabilization
(for fixed cells)

Blocking
(for antibody staining)

Rhodamine Probe Incubation

Wash to Remove
Unbound Probe

Super-Resolution Imaging
(STED or STORM)

Data Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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